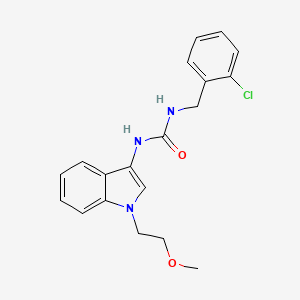

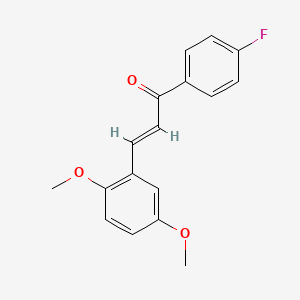

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

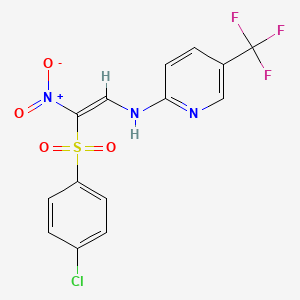

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as 25E-NBOH, is a synthetic psychedelic compound with hallucinogenic properties. It belongs to the 2C family of phenethylamines and is a derivative of the popular drug 2C-B. The chemical structure of 25E-NBOH is similar to other psychedelic compounds, such as LSD and psilocybin, and it has gained attention in recent years for its potential use in scientific research.

Scientific Research Applications

Photophysical Properties and NLO Applications

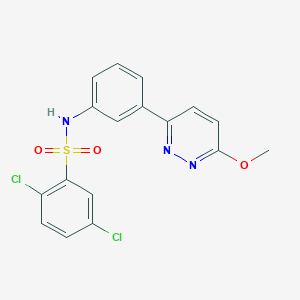

Molecular Structure and Hyperpolarizability Analysis : A study by Najiya et al. (2014) on a structurally similar compound, "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," highlighted its synthesis and analysis, including FT-IR, NBO analysis, and HOMO-LUMO studies. The research demonstrated the compound's significant hyperpolarizability, indicating potential applications in non-linear optics (NLO) due to its electron density transfer properties, comparable to standard NLO materials like urea (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes, demonstrating the potential of dimethoxyphenyl compounds as ultrasensitive fluorescent probes for biological applications. This study underscores the ability of such compounds to act as molecular probes due to their strong solvent-dependent fluorescence (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Charge Transfer and Solvatochromic Shifts

Solvatochromic Shifts and Fluorescence : Asiri et al. (2017) investigated the solvatochromic properties of "(2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one," a compound similar to the one . The study focused on dipole moments, fluorescence quantum yields, and the impact of solvent polarity on absorption and emission, demonstrating the compound's potential in photophysical studies and materials science (Asiri, Sobahi, Osman, & Khan, 2017).

Crystal Structure and Materials Science

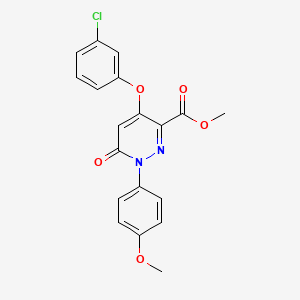

Crystal Structures and Hirshfeld Surface Analysis : Salian et al. (2018) synthesized and characterized chalcone derivatives, including "(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," via Claisen-Schmidt condensation. The study detailed crystal structures, intermolecular interactions, and Hirshfeld surface analysis, offering insights into the material's structural stability and potential applications in material science and molecular engineering (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Synthesis and Organic Chemistry Applications

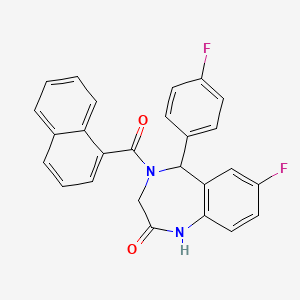

Synthesis and NLO Properties of Novel Compounds : Research by Shruthi et al. (2017) on the synthesis of a novel organic NLO material illustrates the broader potential of compounds with similar structures for applications in optics. The study emphasizes the synthesis methodology, crystal growth, and the compound's transparency in the visible region, highlighting its NLO efficiency (Shruthi, Ravindrachary, Prasad, Guruswamy, & Hegde, 2017).

properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEXAQQSIRHLFE-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)

![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)